molecular formula C10H13N5O B3016658 1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol CAS No. 1341835-26-4

1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol

Cat. No. B3016658
M. Wt: 219.248
InChI Key: APJBBQJAYHCKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol is a derivative of the 1,2,4-triazolo[4,3-a]pyrazine scaffold, which has been identified as a versatile core structure for the development of various biologically active compounds. This particular scaffold has been utilized in the design of potent adenosine human receptor antagonists, anticonvulsant agents, and has been involved in studies of molecular structure through X-ray crystallography and DFT calculations .

Synthesis Analysis

The synthesis of related 1,2,4-triazolo[4,3-a]pyrazine derivatives typically involves multi-step reactions starting from phenylacetonitriles or other suitable precursors. For instance, the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines involves condensation, chlorination, and amination steps . Similarly, the synthesis of piperidinium 2-aryl[1,2,4]triazolo[1,5-a]pyridinides, which shares a similar heterocyclic structure, is achieved through cyclization reactions followed by neutralization . These methods highlight the complexity and versatility of synthetic approaches to triazolopyrazine derivatives.

Molecular Structure Analysis

Molecular structure investigations of triazine derivatives incorporating pyrazole and piperidine moieties have been conducted using X-ray crystallography, Hirshfeld, and DFT calculations . These studies provide insights into the intermolecular interactions and electronic properties of the compounds, which are crucial for understanding their biological activities and potential as therapeutic agents.

Chemical Reactions Analysis

The 1,2,4-triazolo[4,3-a]pyrazine ring system has been shown to serve as a bioisostere of the purine ring, which is significant in the context of anticonvulsant activity . Additionally, the synthesis of piperazine-derived [1,2,4]triazolo[1,5-a]pyrazine as an adenosine A2a receptor antagonist involves a Curtius rearrangement, demonstrating the chemical reactivity of the scaffold in forming new derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrazine derivatives are influenced by their molecular structure and substituents. For example, the polarity of the compounds can vary significantly, as indicated by the dipole moments of s-triazine derivatives . The NMR chemical shifts provide additional information on the electronic environment of the atoms within the molecule, which can be correlated with experimental data to confirm the structure of the synthesized compounds .

Scientific Research Applications

Water Solubility Enhancement in Medicinal Chemistry

The compound 1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, which has been studied for its potential in enhancing water solubility in medicinal chemistry. A study by Baraldi et al. (2012) showed that functionalization of this compound could achieve good water solubility at low pH, indicating its potential for intravenous infusion in therapeutic applications (Baraldi et al., 2012).

Synthesis and Structural Elucidation

In the field of synthetic chemistry, researchers have explored novel methods for synthesizing derivatives of 1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol. Li et al. (2019) described an oxidative cyclization method to produce [1,2,4]triazolo[4,3-a]pyrazin-3-amines, demonstrating the versatility of this compound in synthetic chemistry (Li et al., 2019).

Antagonist Activity in Pharmacology

The compound's derivatives have been studied for their potential as human A2A adenosine receptor antagonists. Falsini et al. (2020) investigated different ether and amide moieties on the 6-aryl ring of 8-amino-2-phenyl-6-aryl-1,2,4-triazolo[4,3-a]pyrazin-3-one series, achieving potent and selective human A2A adenosine receptor antagonists (Falsini et al., 2020).

Antimicrobial Applications

The antimicrobial potential of this compound has been a subject of interest. Patil et al. (2021) synthesized piperazine and triazolo-pyrazine derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains, showing promising results (Patil et al., 2021).

Adenosine Receptor Antagonism

The compound's derivatives have also been studied for adenosine receptor antagonism. Peng et al. (2005) synthesized piperazine-derived triazolo[1,5-a]pyrazines with moderate adenosine A2a receptor binding affinity, indicating their therapeutic potential (Peng et al., 2005).

Safety And Hazards

The compound is considered hazardous until further information becomes available . It should not be ingested, inhaled, or get in eyes, on skin, or on clothing . After handling, thorough washing is recommended .

Future Directions

The compound and its derivatives have shown promising results in inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro . This suggests potential for future research and development in medicinal chemistry. Further studies could explore the compound’s potential as a therapeutic agent, its specificity, and its toxicity.

properties

IUPAC Name

1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c16-8-2-1-4-14(6-8)9-10-13-12-7-15(10)5-3-11-9/h3,5,7-8,16H,1-2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJBBQJAYHCKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN3C2=NN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.